

An In-depth Technical Guide on the Solubility of Dodecane in Water

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Compound of Interest

Compound Name: *Dodecane*

Cat. No.: *B042187*

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Executive Summary

Dodecane ($C_{12}H_{26}$), a straight-chain alkane, is a non-polar organic compound with significant applications as a solvent and in fuel formulations. Its interaction with aqueous systems is of critical importance in various scientific and industrial contexts, including environmental science, drug delivery, and chemical engineering. This technical guide provides a comprehensive overview of the solubility of **dodecane** in water, presenting quantitative data, detailing experimental methodologies for its determination, and illustrating the key factors and workflows involved. Due to its non-polar nature and the strong hydrogen bonding network of water, **dodecane** is practically insoluble in water.^[1] The slight solubility that does exist is influenced by factors such as temperature, though its overall insolubility remains a defining characteristic across a range of conditions.^[1]

Quantitative Solubility Data

The solubility of **dodecane** in water is exceedingly low. Published data, primarily at ambient temperature, shows some variability, highlighting the challenges associated with measuring such low concentrations. The following table summarizes the available quantitative data.

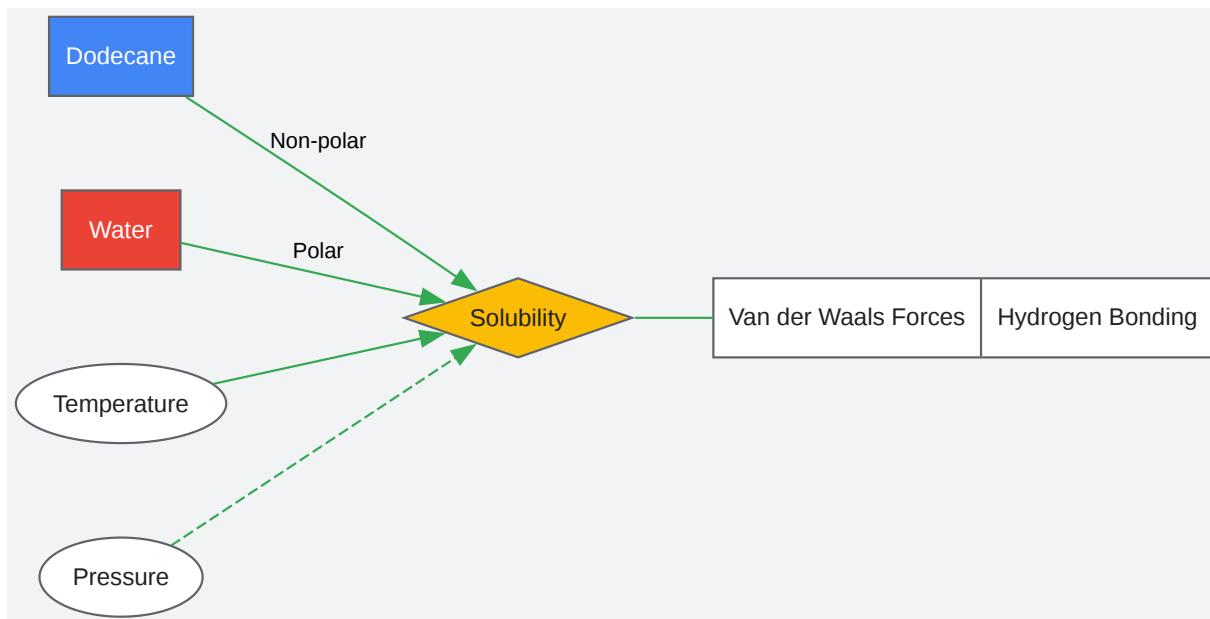
Temperature (°C)	Solubility (mass %)	Solubility (mole fraction, x_1)	Solubility (mg/L)	Reference
25	8.42×10^{-7}	8.9×10^{-10}	~0.00842	Franks, F. (1966) [2]
25	3.7×10^{-7}	3.9×10^{-10}	0.0037	Sutton, C. & Calder, J.A. (1974)
25	Not Reported	Not Reported	3.7×10^{-3}	PubChem CID 8182[3]

Note: A critical evaluation of the data from Franks (1966) and Sutton & Calder (1974) indicates a significant discrepancy. While the value from Franks is considerably higher, support for the lower value comes from the extrapolation of solubilities of lower n-alkanes. However, there is enough uncertainty to preclude the rejection of the higher value.

Factors Influencing Dodecane Solubility in Water

The primary factors governing the solubility of **dodecane** in water are rooted in the fundamental principles of intermolecular forces.

- Molecular Polarity: **Dodecane** is a non-polar molecule, characterized by a long hydrocarbon chain.^[1] Water, in contrast, is a highly polar solvent with strong hydrogen bonds.^[1] The significant difference in polarity leads to very weak interactions between **dodecane** and water molecules, resulting in extremely low solubility.
- Temperature: The solubility of **dodecane** in water exhibits a slight dependence on temperature.^[1] However, for most practical purposes, its insolubility is maintained across a wide temperature range. For many non-polar solutes, solubility in water can decrease at higher temperatures.
- Pressure: For the dissolution of a liquid solute in a liquid solvent, pressure has a negligible effect on solubility. Henry's Law, which describes the effect of pressure on the solubility of gases, is not applicable here.^[4]



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Factors influencing **dodecane** solubility in water.

Experimental Protocols for Solubility Determination

Accurate determination of the low solubility of **dodecane** in water requires sensitive analytical techniques. The most commonly cited method is Gas-Liquid Chromatography (GLC).

Preparation of a Saturated Dodecane-in-Water Solution

A crucial first step in any solubility determination is the preparation of a saturated solution at a constant temperature.

- Apparatus: A glass-stoppered flask, a thermostatic water bath, and a magnetic stirrer.
- Procedure:
 1. Add an excess of **dodecane** to a known volume of purified water in the flask. The presence of a separate **dodecane** phase is essential to ensure saturation.

2. Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
3. Stir the mixture gently for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
4. Turn off the stirrer and allow the two phases to separate completely. The aqueous phase is now considered saturated with **dodecane**.

Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)

This method is highly sensitive for detecting hydrocarbons in aqueous samples.

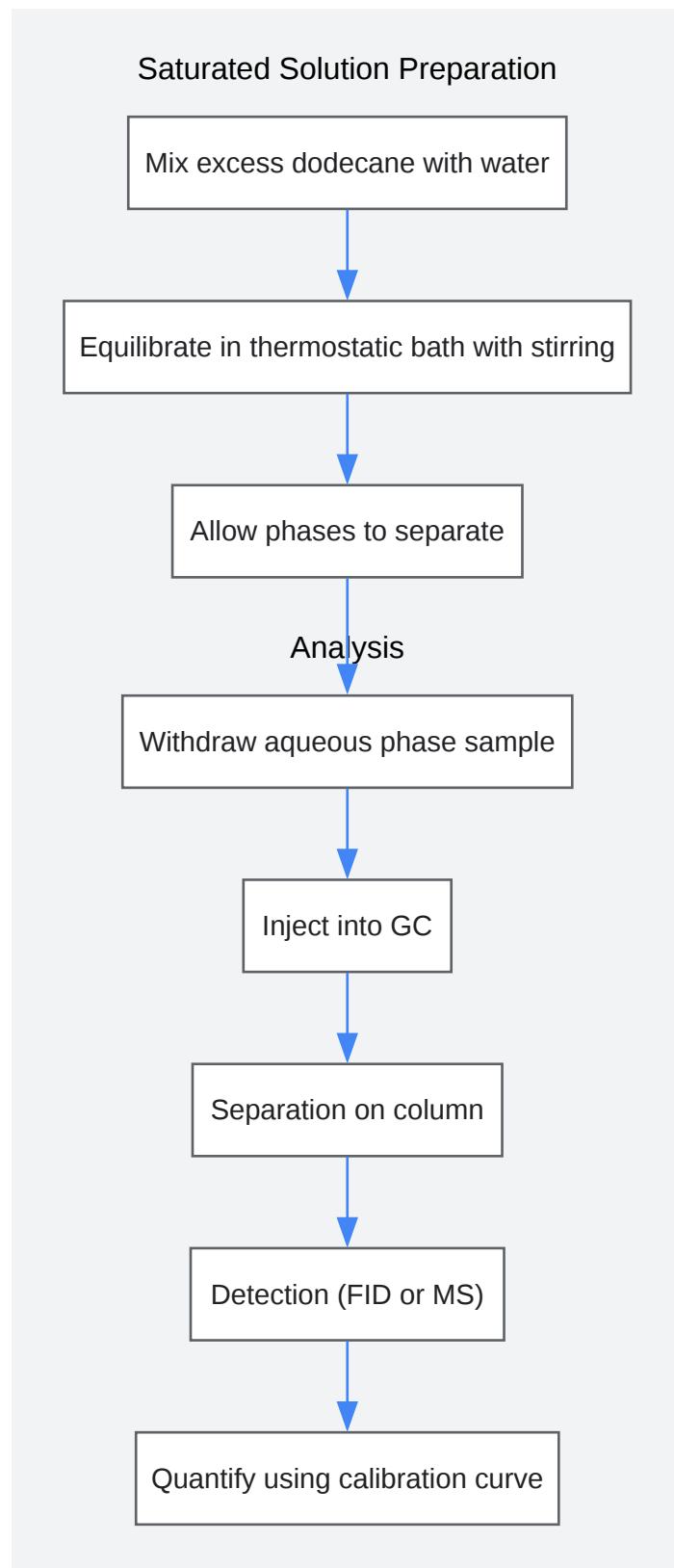
- Principle: A sample of the saturated aqueous phase is injected into the gas chromatograph. The **dodecane** is volatilized and separated from other components on a chromatographic column. A Flame Ionization Detector (FID) then generates a signal proportional to the amount of **dodecane**.
- Apparatus: Gas chromatograph equipped with an FID, a suitable capillary column (e.g., DB-5MS), a microsyringe for liquid injection, and data acquisition software.
- Procedure:
 1. Sample Preparation: Carefully withdraw an aliquot of the aqueous phase from the saturated solution, ensuring no droplets of the **dodecane** phase are included. Filtration through a membrane filter (e.g., 0.45 µm) may be necessary.
 2. Injection: Inject a known volume (e.g., 1 µL) of the aqueous sample into the GC inlet, which is heated to a temperature sufficient to vaporize the **dodecane** (e.g., 250 °C).
 3. Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The column temperature is programmed to elute the **dodecane** at a specific retention time. A typical temperature program might start at a lower temperature and ramp up to ensure good separation.

4. Detection: As **dodecane** elutes from the column, it is combusted in the FID, producing ions that generate a measurable electrical current.
5. Quantification: The concentration of **dodecane** in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated by analyzing a series of standard solutions of **dodecane** in a suitable solvent (e.g., hexane) at known concentrations.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

For very low concentrations, headspace analysis can be a powerful alternative that minimizes matrix effects.

- Principle: A sample of the saturated aqueous solution is placed in a sealed vial and heated. The volatile **dodecane** partitions into the gas phase (headspace) above the liquid. A sample of this headspace gas is then injected into the GC-MS for analysis.
- Apparatus: GC-MS system equipped with a headspace autosampler.
- Procedure:
 1. An aliquot of the saturated aqueous solution is placed in a headspace vial and sealed.
 2. The vial is heated in the headspace autosampler's oven at a controlled temperature for a specific time to allow for equilibration between the liquid and gas phases.
 3. A portion of the headspace gas is automatically injected into the GC-MS.
 4. Separation and detection occur as in conventional GC-MS. Quantification is performed using a calibration curve prepared with standards in the same matrix.



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Experimental workflow for **dodecane** solubility determination.

Conclusion

The solubility of **dodecane** in water is extremely low, a direct consequence of its non-polar chemical structure interacting with the highly polar nature of water. While temperature has a minor influence, the practical insolubility of **dodecane** is a consistent characteristic. Accurate quantification of this low solubility requires sensitive analytical techniques such as Gas-Liquid Chromatography with Flame Ionization Detection or Mass Spectrometry, often coupled with headspace analysis. The methodologies and data presented in this guide provide a foundational understanding for professionals working with **dodecane** in aqueous environments.

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